Doramectin aglycone

Nematode Larval Development Assay Structure-Activity Relationship Avermectin Pharmacology

Doramectin Aglycone (CAS 1987883-26-0) is the completely deglycosylated macrocyclic lactone core of doramectin. It uniquely uncouples nematode larval development inhibition from paralytic activity, enabling isolated SAR deconvolution and resistance mechanism studies. Supplied at ≥95% HPLC purity, it serves as a critical impurity reference standard for ANDA stability-indicating method validation and as an analytical probe for environmental fate monitoring of doramectin degradation products.

Molecular Formula C36H50O8
Molecular Weight 610.8 g/mol
Cat. No. B1150645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramectin aglycone
Molecular FormulaC36H50O8
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O
InChIInChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3
InChIKeySHRUSRJMZSPNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Doramectin Aglycone: Procurement Guide for the Desglycosylated Avermectin Core Scaffold


Doramectin aglycone (CAS 1987883-26-0, C36H50O8, MW 610.8) is the fully desglycosylated core macrocyclic lactone scaffold derived from doramectin via sequential acid-catalyzed hydrolysis of both oleandrose sugar moieties . It belongs to the avermectin family of 16-membered macrocyclic lactones and is distinguished from doramectin (disaccharide) and doramectin monosaccharide by the complete absence of the C-13 disaccharide substituent . The compound retains the cyclohexyl substituent at C-25 characteristic of the doramectin series, differentiating it from ivermectin aglycone which bears sec-butyl/isopropyl C-25 moieties [1]. Doramectin aglycone functions as an inhibitor of nematode larval development but is devoid of the paralytic activity associated with the parent glycosylated compounds, making it a specialized research tool for structure-activity relationship (SAR) investigations and analytical reference standard applications rather than a therapeutic candidate .

Why Doramectin Aglycone Cannot Be Interchanged with Glycosylated Avermectins or Alternative Aglycones


Generic substitution among macrocyclic lactone aglycones and their glycosylated counterparts is scientifically unsound due to fundamental differences in pharmacodynamic profiles. Removal of the C-13 disaccharide moiety eliminates paralytic activity while preserving larval development inhibition, a functional uncoupling not observed in parent compounds such as doramectin, ivermectin, or moxidectin . Furthermore, C-25 substituent identity (cyclohexyl in doramectin aglycone versus sec-butyl/isopropyl in ivermectin aglycone) dictates differential potency profiles against specific nematode species, as demonstrated in head-to-head larval development assays [1]. These structural determinants render doramectin aglycone uniquely suited for SAR deconvolution studies and resistance mechanism investigations where glycosylated compounds confound data interpretation [2].

Quantitative Differentiation Evidence: Doramectin Aglycone Versus In-Class Comparators


Selective Larval Development Inhibition: Retention of Anthelmintic Activity with Complete Paralysis Ablation

Doramectin aglycone exhibits selective inhibition of nematode larval development while being completely devoid of paralytic activity, a functional profile that contrasts with doramectin (disaccharide), doramectin monosaccharide, and ivermectin aglycone, all of which retain measurable paralytic effects in addition to larval development inhibition . This represents a qualitative functional differentiation—not merely a potency reduction—resulting from complete C-13 deglycosylation [1].

Nematode Larval Development Assay Structure-Activity Relationship Avermectin Pharmacology

SAR Probe Utility: Direct Evidence from 14-Compound Avermectin Series Head-to-Head Comparison

In a direct head-to-head comparative study of 14 avermectin analogs including ivermectin, doramectin, selamectin, and 11 intermediates using a Haemonchus contortus larval development assay, doramectin (disaccharide) demonstrated full effectiveness at 0.001 µg/mL [1]. The study established that C-13 glycosylation state (disaccharide vs. monosaccharide vs. aglycone) produced activity differences spanning five orders of magnitude across the compound series, with specific C-5 hydroxyl substitution conferring superiority by several orders of magnitude over oxo-substituted analogs [1]. The aglycone scaffold serves as the essential baseline for parsing the independent contributions of C-5, C-13, C-22,23, and C-25 modifications [1].

Haemonchus contortus Larval Development Assay SAR Deconvolution

Analytical Reference Standard: Regulatory-Compliant Characterization for Doramectin Quality Control

Doramectin aglycone is supplied with detailed characterization data compliant with regulatory guidelines and is specifically indicated for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of doramectin [1]. Under mildly acidic conditions, doramectin undergoes sequential deglycosylation to yield doramectin monosaccharide and subsequently doramectin aglycone, establishing aglycone as a defined, stability-indicating degradation product for forced degradation studies . Commercial purity specifications are ≥95% by HPLC across multiple suppliers .

HPLC Method Validation Impurity Profiling ANDA/DMF Submission

C-25 Cyclohexyl Substituent: Species-Specific Potency Differentiation from Sec-Butyl/Isopropyl Aglycones

The C-25 cyclohexyl substituent of doramectin aglycone confers distinct species-specific potency profiles relative to ivermectin aglycone (sec-butyl/isopropyl C-25). In the 14-compound avermectin series, compounds with cyclohexyl at C-25 exhibited equivalent activity regardless of C-22,23 single or double bond status, whereas the sec-butyl/isopropyl series showed superior activity specifically when combined with a C-22,23 double bond [1]. The most potent compound overall in the study was not a commercialized avermectin but a monosaccharide bearing a C-22,23 double bond, C-5 hydroxyl, and sec-butyl/isopropyl C-25 substituent, demonstrating that C-25 identity independently modulates potency [1].

C-25 Substituent SAR Nematode Species Selectivity Cyclohexyl vs. Sec-Butyl

High-Value Research and Industrial Applications for Doramectin Aglycone Procurement


Structure-Activity Relationship (SAR) Deconvolution of Avermectin Pharmacophores

Doramectin aglycone serves as the fully deglycosylated baseline scaffold for systematic SAR studies aimed at parsing the independent contributions of C-5 hydroxylation, C-13 glycosylation state, C-22,23 bond saturation, and C-25 substituent identity to anthelmintic potency. The head-to-head comparative dataset from the 14-compound avermectin series provides a validated framework for this analysis, with doramectin aglycone enabling attribution of functional changes to specific structural modifications without confounding glycosylation effects . This application is particularly valuable for medicinal chemistry programs seeking to design next-generation anthelmintics with improved resistance profiles or species selectivity.

Nematode Resistance Mechanism Investigation Using Selective Larval Development Inhibition

The unique functional profile of doramectin aglycone—retention of larval development inhibition with complete ablation of paralytic activity—enables isolated investigation of resistance mechanisms that specifically affect developmental pathways rather than neuromuscular paralysis . This uncoupling is critical for elucidating whether observed resistance phenotypes in field isolates stem from target-site mutations affecting chloride channel paralysis, metabolic detoxification, or efflux pump upregulation affecting compound accumulation [1]. Aglycone-based probes allow researchers to discriminate between these mechanisms without the confounding dual activity of parent avermectins.

Regulatory-Compliant Analytical Reference Standard for Doramectin Pharmaceutical Quality Control

Doramectin aglycone is a defined, stability-indicating degradation product generated under mildly acidic conditions via sequential deglycosylation of doramectin . As a characterized impurity reference standard with ≥95% HPLC purity, it supports analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial doramectin production [1]. Its use in forced degradation studies and stability-indicating HPLC method validation is specifically indicated for regulatory submission packages where impurity identification and quantification are mandatory.

Environmental Fate and Metabolism Studies of Macrocyclic Lactone Degradation Pathways

Despite the recognized importance of doramectin as a veterinary anthelmintic, published reports on the biological activity and environmental levels of doramectin aglycone remain scarce . This knowledge gap positions doramectin aglycone as a critical analytical standard for environmental fate studies investigating the degradation, persistence, and ecotoxicological impact of macrocyclic lactone residues in soil, water, and manure matrices. The aglycone represents a key transformation product in the environmental degradation cascade of doramectin, and its availability as a characterized reference compound enables accurate quantification in environmental monitoring programs .

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